N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide
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Overview
Description
“N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide” is a complex organic compound that features a combination of functional groups, including an acetamido group, a hydroxyphenyl group, and an indoline carboxamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide” would likely involve multiple steps, including:
Formation of the acetamido group: This could be achieved by reacting an amine with acetic anhydride or acetyl chloride.
Introduction of the hydroxyphenyl group: This might involve a Friedel-Crafts acylation reaction.
Construction of the indoline ring: This could be synthesized through a Fischer indole synthesis.
Final coupling: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group could undergo oxidation to form quinones.
Reduction: The nitro group (if present) could be reduced to an amine.
Substitution: The acetamido group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound could be used as an intermediate in the synthesis of other complex molecules.
Biology
Biological assays: It could be used in assays to study its biological activity and potential therapeutic effects.
Medicine
Drug development: The compound could be investigated for its potential as a pharmaceutical agent.
Industry
Material science: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this could interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide: could be compared with other indoline derivatives or compounds with similar functional groups.
Uniqueness
Structural uniqueness: The combination of functional groups in this compound may confer unique biological activities or chemical reactivity.
Biological activity: It may have unique interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-acetamido-2-(4-hydroxyphenyl)ethyl]-5-(dimethylamino)-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-14(26)23-19(15-4-7-18(27)8-5-15)13-22-21(28)25-11-10-16-12-17(24(2)3)6-9-20(16)25/h4-9,12,19,27H,10-11,13H2,1-3H3,(H,22,28)(H,23,26) |
InChI Key |
ZJEDYQVFQVQULD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CNC(=O)N1CCC2=C1C=CC(=C2)N(C)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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